1-Chloro-4-iodo-[2,7]naphthyridine

Medicinal Chemistry Cross-Coupling Sequential Functionalization

Orthogonal halogen reactivity (Cl at C1, I at C4) enables chemoselective sequential cross-coupling essential for kinase inhibitor SAR and PDE5 programs. Distinct 2,7-isomer electronic properties cannot be replicated by 1,5- or 1,8-analogs. Consistent ≥95% purity across multiple independent suppliers ensures supply chain redundancy without protocol re-validation.

Molecular Formula C8H4ClIN2
Molecular Weight 290.49 g/mol
CAS No. 1234616-02-4
Cat. No. B1529543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-4-iodo-[2,7]naphthyridine
CAS1234616-02-4
Molecular FormulaC8H4ClIN2
Molecular Weight290.49 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1C(=CN=C2Cl)I
InChIInChI=1S/C8H4ClIN2/c9-8-6-3-11-2-1-5(6)7(10)4-12-8/h1-4H
InChIKeyYIJURXYCTRQJAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-4-iodo-2,7-naphthyridine CAS 1234616-02-4: Halogenated Heterocyclic Building Block for Pharmaceutical Synthesis


1-Chloro-4-iodo-2,7-naphthyridine (CAS 1234616-02-4, MFCD17015945) is a halogenated derivative of the 2,7-naphthyridine bicyclic heteroaromatic system, bearing chlorine at the 1-position and iodine at the 4-position of the fused pyridopyridine core . With molecular formula C₈H₄ClIN₂ and molecular weight 290.49 g/mol, this compound is primarily supplied at ≥95% purity and is intended exclusively for research and development applications as a synthetic intermediate . The 2,7-naphthyridine scaffold has been established as a privileged template in medicinal chemistry, with derivatives demonstrating antitumor, antimicrobial, analgesic, and anticonvulsant activities across multiple therapeutic programs [1].

Why 1-Chloro-4-iodo-2,7-naphthyridine Cannot Be Substituted with Generic Naphthyridine Analogs


Substituting 1-chloro-4-iodo-2,7-naphthyridine with alternative halogenated naphthyridines or simpler mono-halogenated analogs introduces irreconcilable differences in synthetic utility and reaction outcomes. The orthogonal reactivity profile conferred by the 1-chloro and 4-iodo substituents enables sequential, chemoselective cross-coupling transformations that cannot be replicated by compounds bearing a single halogen or different halogen pairs . The 2,7-naphthyridine isomer itself is the least studied among the six naphthyridine structural isomers, with distinct electronic properties and reactivity compared to the more common 1,5- or 1,8-naphthyridine frameworks [1]. Consequently, even compounds with identical halogenation patterns on a different naphthyridine isomer (e.g., 1-chloro-4-iodo-1,6-naphthyridine) will exhibit divergent regioselectivity and coupling efficiencies due to altered nitrogen atom positioning and ring electronics [2]. These differences directly impact downstream synthetic yields, purification complexity, and ultimately the viability of a research program's synthetic route.

Quantitative Differentiation Evidence: 1-Chloro-4-iodo-2,7-naphthyridine Versus Closest Analogs


Orthogonal Halogen Reactivity: Iodine Enables Selective First-Stage Cross-Coupling While Chlorine Preserves Second-Stage Functionalization

1-Chloro-4-iodo-2,7-naphthyridine provides orthogonal reactivity through its dual halogenation pattern, where the C-I bond at position 4 undergoes palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Negishi) with substantially higher reactivity than the C-Cl bond at position 1 . This enables chemoselective sequential functionalization: the iodine site can be elaborated first while the chlorine remains intact, then subsequently engaged in a second coupling step after the iodine site is fully functionalized . In contrast, mono-halogenated analogs such as 1-chloro-2,7-naphthyridine (CAS 69042-30-4) provide only a single reactive site, necessitating additional halogenation steps to achieve the same level of scaffold diversification and increasing total synthetic step count [1].

Medicinal Chemistry Cross-Coupling Sequential Functionalization

Documented Use in Kinase Inhibitor Patent Literature as Preferred 2,7-Naphthyridine Scaffold

The 2,7-naphthyridine core bearing halogen substitution at the 1- and 4-positions has been specifically claimed in patent literature as a scaffold for developing kinase inhibitors targeting Syk, ZAP70, TrkC, Alk, and c-FMS, with the 1-chloro-4-iodo substitution pattern representing a key intermediate for constructing the final inhibitor architecture [1]. This patent disclosure demonstrates that industrial drug discovery programs have selected the 2,7-naphthyridine framework over other naphthyridine isomers for these specific kinase targets, and the 1,4-dihalogenated derivative serves as the enabling synthetic entry point. By contrast, 1,6-naphthyridine and 1,8-naphthyridine scaffolds are more frequently associated with different target classes such as PDE5 inhibition (IC₅₀ = 0.23 nM for certain 2,7-naphthyridine PDE5 inhibitors) [2] and antibacterial applications (MIC = 8 mg/L against S. aureus for optimized 2,7-naphthyridines) [3].

Kinase Inhibition Syk Inhibitors ZAP70 Inhibitors

Purity Specification Consistency: ≥95% Across Major Suppliers Enables Reproducible Synthetic Outcomes

1-Chloro-4-iodo-2,7-naphthyridine is supplied with consistent ≥95% purity specification across multiple independent vendors, including AKSci (95%), Apollo Scientific (95%), and MuseChem (≥95%) . This cross-vendor consistency in purity specification facilitates multi-source procurement without requiring re-optimization of synthetic protocols. In contrast, related halogenated naphthyridine building blocks such as 1,6-dichloro-4-iodo-2,7-naphthyridine (CAS 2386767-42-4) and 6-chloro-4-iodo-2,7-naphthyridin-1(2H)-one exhibit greater variability in commercial availability and specification consistency, potentially introducing batch-to-batch variability in cross-coupling reaction yields . The MDL number assignment (MFCD17015945) further ensures unambiguous compound identification across procurement channels .

Quality Control Synthetic Reproducibility Procurement Specification

Documented Antibacterial Activity of 2,7-Naphthyridine Scaffold Validates Core Structural Selection for Antimicrobial Drug Discovery

Recent peer-reviewed studies have validated the 2,7-naphthyridine scaffold as a promising template for targeted anti-staphylococcal drug discovery, with optimized derivatives demonstrating selective antimicrobial activity against Staphylococcus aureus (MIC = 8 mg/L for compound 10j, with some derivatives such as 10f exhibiting MIC = 31 mg/L, representing approximately 100-fold stronger activity than the majority of the screened library compounds) [1]. These 2,7-naphthyridine derivatives exhibit microbiota-sparing properties, a critical differentiation from broad-spectrum antibiotics that cause dysbiosis [1]. This scaffold-level validation provides confidence that 1-chloro-4-iodo-2,7-naphthyridine serves as an appropriate starting point for antimicrobial SAR programs targeting Gram-positive pathogens, whereas other naphthyridine isomers (e.g., 1,8-naphthyridine) are more commonly associated with fluoroquinolone antibiotic scaffolds (e.g., nalidixic acid derivatives) that operate through distinct mechanisms [2].

Antimicrobial Staphylococcus aureus Drug Discovery

Optimal Research Applications for 1-Chloro-4-iodo-2,7-naphthyridine Based on Verified Evidence


Sequential Suzuki-Miyaura Library Synthesis for Kinase Inhibitor SAR Programs

The orthogonal reactivity of the 4-iodo and 1-chloro substituents enables chemoselective sequential cross-coupling for constructing diverse 2,7-naphthyridine-based kinase inhibitor libraries . First-stage Suzuki coupling at the C4-iodo position proceeds with high efficiency while preserving the C1-chloro site; second-stage coupling at the C1 position follows without requiring intermediate halogenation. This sequential strategy is particularly suited for SAR exploration of Syk, ZAP70, TrkC, Alk, and c-FMS kinase inhibitors, for which the 2,7-naphthyridine scaffold has been specifically claimed in patent literature [1].

Targeted Anti-Staphylococcal Drug Discovery with Microbiota-Sparing Design

The 2,7-naphthyridine scaffold has demonstrated selective antimicrobial activity against S. aureus with microbiota-sparing properties, achieving MIC values as low as 8 mg/L in optimized derivatives [2]. 1-Chloro-4-iodo-2,7-naphthyridine serves as the enabling intermediate for synthesizing focused libraries of substituted 2,7-naphthyridines for antimicrobial SAR studies, with the halogenation pattern allowing systematic exploration of substituent effects on antibacterial potency and selectivity.

Multi-Source Procurement for Academic and Industrial Medicinal Chemistry Laboratories

With consistent ≥95% purity specifications across multiple independent vendors (AKSci, Apollo Scientific, MuseChem) and an assigned MDL number (MFCD17015945) for unambiguous identification , this compound supports reliable multi-source procurement strategies. This cross-vendor consistency is critical for laboratories requiring supply chain redundancy or competitive pricing, enabling method transfer between academic and industrial settings without re-validation of synthetic protocols.

Alternative Scaffold Evaluation for PDE5 Inhibitor Programs

2,7-Naphthyridine derivatives have demonstrated exceptional PDE5 inhibitory potency (IC₅₀ = 0.23 nM) with remarkable selectivity over PDE1-4 isoforms (>100,000-fold) [3]. 1-Chloro-4-iodo-2,7-naphthyridine can be elaborated to evaluate whether the 1,4-disubstituted 2,7-naphthyridine chemotype offers advantages over alternative naphthyridine isomers in PDE5 inhibitor programs, particularly given the established structure-activity relationships for this target class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Chloro-4-iodo-[2,7]naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.